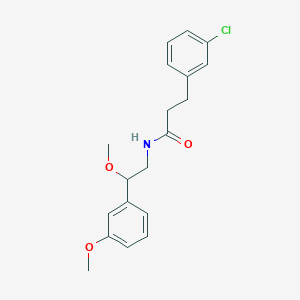
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide, commonly known as CTB, is a chemical compound that is widely used in scientific research. CTB belongs to the family of benzamide compounds and is known for its potent biological activity.
Mechanism of Action
The mechanism of action of CTB involves its ability to bind to specific receptors on the surface of cells. CTB binds to ganglioside GM1, a glycolipid that is present in high concentrations in certain types of cells, including neurons. The binding of CTB to GM1 allows it to be taken up by the cell and transported along the axon to the cell body.
Biochemical and Physiological Effects
CTB has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the uptake of proteins and other molecules into cells, and to increase the transport of these molecules along axons. CTB has also been shown to have neuroprotective effects, and to promote the survival of neurons in culture.
Advantages and Limitations for Lab Experiments
One advantage of using CTB in lab experiments is its ability to selectively label specific populations of neurons. This allows researchers to study the connectivity of neural circuits in the brain. However, one limitation of using CTB is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on CTB. One area of interest is the development of new fluorescent tracers that can be used to study neural pathways in the brain. Another area of interest is the development of new methods for delivering CTB to specific types of cells, which could have important implications for the treatment of neurological diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTB, and to identify any potential side effects or safety concerns.
Synthesis Methods
The synthesis of CTB is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing CTB is the reaction between 3-cyanothiolan-3-ol and 4-(pyridin-3-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
CTB has a wide range of scientific research applications, including in the fields of pharmacology, biochemistry, and neuroscience. CTB is commonly used as a fluorescent tracer to study neural pathways in the brain. It is also used to study the transport of proteins and other molecules in cells.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-17(7-9-23-12-17)20-16(21)13-3-5-14(6-4-13)22-15-2-1-8-19-10-15/h1-6,8,10H,7,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGFXWFABRREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)


![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)
![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
